Enhanced IDO1 Inhibitory Potency: 5-Methoxy-1H-indol-6-amine vs. Advanced Clinical Candidate
5-Methoxy-1H-indol-6-amine demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint target. In enzymatic assays using mouse IDO1 transfected into P815 cells, the compound exhibited an IC50 of 13 nM [1]. In human cancer cell lines, including IFNγ-stimulated LXF-289 and A375 cells, IC50 values were 14 nM and 16 nM, respectively [1]. This activity profile is substantially more potent than that of a previously characterized IDO1 inhibitor (BDBM50454800), which showed an IC50 of 76 nM in IFN-γ stimulated human HeLa cells [2]. This data suggests 5-Methoxy-1H-indol-6-amine is a high-potency starting point for IDO1 inhibitor development.
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1); 14 nM (human LXF-289 cells); 16 nM (human A375 cells) |
| Comparator Or Baseline | BDBM50454800 (IDO1 inhibitor): IC50 = 76 nM (human HeLa cells) |
| Quantified Difference | Target compound is 4.8- to 5.8-fold more potent in human cell-based assays |
| Conditions | P815 cells (mouse IDO1); LXF-289, A375, and HeLa cells (human IDO1) with L-Kyn production measured by HPLC |
Why This Matters
Superior target engagement at lower concentrations reduces required dosage and potential off-target liabilities in early discovery.
- [1] BindingDB. BDBM50514753. CHEMBL4557994. Affinity data for IDO1 inhibition. View Source
- [2] BindingDB. BDBM50454800. CHEMBL4210456. Affinity data for IDO1 inhibition in HeLa cells. View Source
